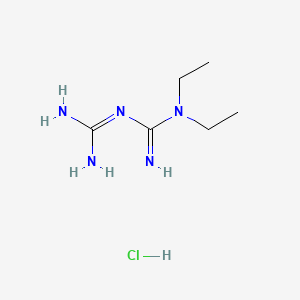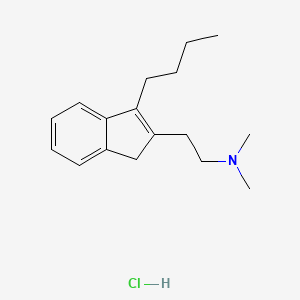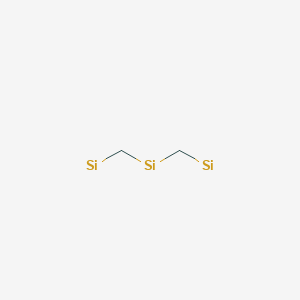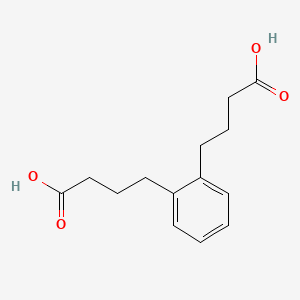
4,4'-(1,2-Phenylene)dibutanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2-Phenylene)dibutanoic Acid is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. This compound is a useful research chemical for organic synthesis and other chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Phenylene)dibutanoic Acid typically involves the reaction of 1,2-dibromobutane with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of 4,4’-(1,2-Phenylene)dibutanoic Acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,4’-(1,2-Phenylene)dibutanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted aromatic compounds.
科学的研究の応用
4,4’-(1,2-Phenylene)dibutanoic Acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4,4’-(1,2-Phenylene)dibutanoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. It can also interact with receptors and other proteins, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
4,4’-(1,3-Phenylene)dibutanoic Acid: This compound has a similar structure but with the phenylene group in the 1,3-position.
4,4’-(1,4-Phenylene)dibutanoic Acid: This compound has the phenylene group in the 1,4-position.
Uniqueness
4,4’-(1,2-Phenylene)dibutanoic Acid is unique due to its specific structural arrangement, which affects its reactivity and interactions with other molecules. The position of the phenylene group influences the compound’s chemical properties and its applications in various fields.
特性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
4-[2-(3-carboxypropyl)phenyl]butanoic acid |
InChI |
InChI=1S/C14H18O4/c15-13(16)9-3-7-11-5-1-2-6-12(11)8-4-10-14(17)18/h1-2,5-6H,3-4,7-10H2,(H,15,16)(H,17,18) |
InChIキー |
FQTWXIRTTKHYSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


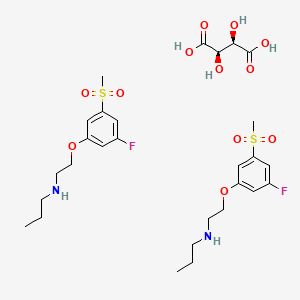
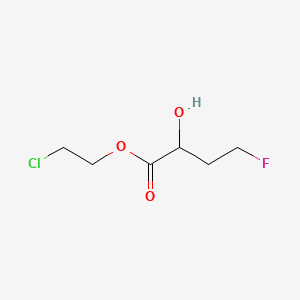
![N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
![2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide](/img/structure/B13421719.png)
![[4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
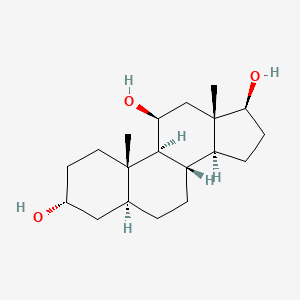
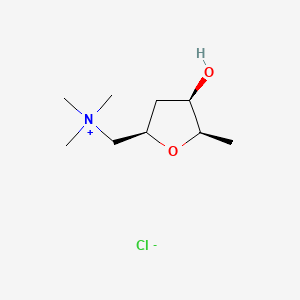
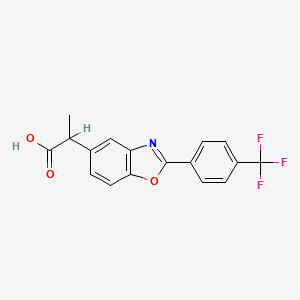
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
